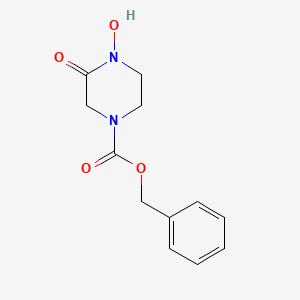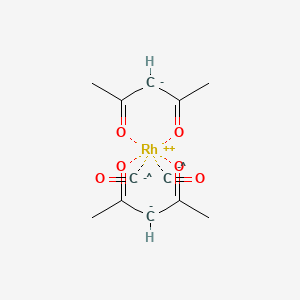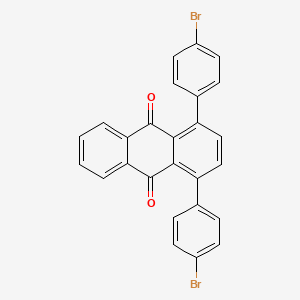
1,4-Bis(4-bromophenyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(4-bromophenyl)anthracene-9,10-dione is an organic compound belonging to the anthracene-based derivatives. It is characterized by the presence of bromine atoms attached to the phenyl groups at the 1 and 4 positions of the anthracene-9,10-dione core. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
The synthesis of 1,4-Bis(4-bromophenyl)anthracene-9,10-dione typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the reaction of anthracene derivatives with bromophenyl compounds in the presence of palladium catalysts and base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1,4-Bis(4-bromophenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(4-bromophenyl)anthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of fluorescent probes and sensors.
Industry: The compound is used in the production of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which 1,4-Bis(4-bromophenyl)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets and pathways. The compound’s photophysical properties allow it to interact with light, making it useful in applications such as fluorescence imaging and photodynamic therapy. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(4-bromophenyl)anthracene-9,10-dione can be compared with other anthracene-based derivatives, such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar core structures but differ in their substituents, leading to variations in their properties and applications. The uniqueness of this compound lies in its bromine-substituted phenyl groups, which impart distinct photophysical and electrochemical properties .
Eigenschaften
CAS-Nummer |
921598-96-1 |
|---|---|
Molekularformel |
C26H14Br2O2 |
Molekulargewicht |
518.2 g/mol |
IUPAC-Name |
1,4-bis(4-bromophenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C26H14Br2O2/c27-17-9-5-15(6-10-17)19-13-14-20(16-7-11-18(28)12-8-16)24-23(19)25(29)21-3-1-2-4-22(21)26(24)30/h1-14H |
InChI-Schlüssel |
TZOXPVHKYWWJKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


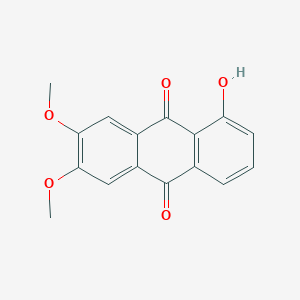

![(2'R,3S)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B15250073.png)
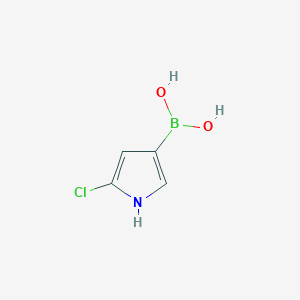
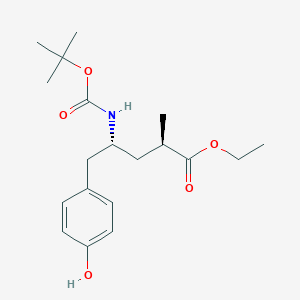
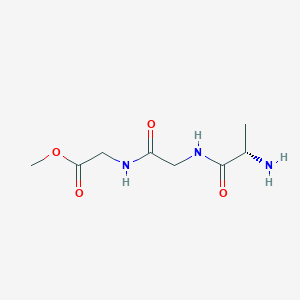
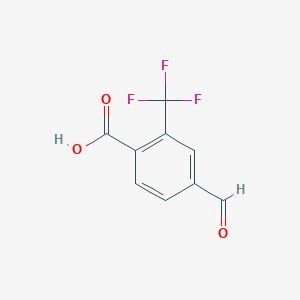

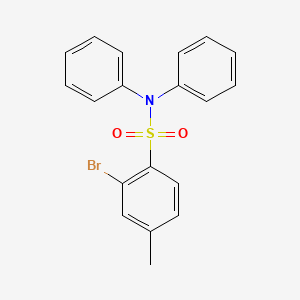

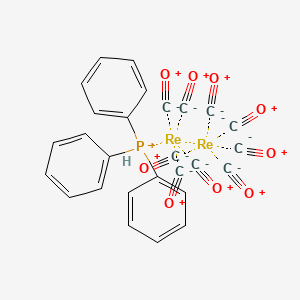
![1-(2-{Bis[4-(diphenylamino)phenyl]methyl}-5-hydroxyphenyl)ethan-1-one](/img/structure/B15250130.png)
